3-Amino-2-hydroxy-3-methylbutanoic Acid: Chemical Properties, Biosynthetic Pathways, and Analytical Methodologies
3-Amino-2-hydroxy-3-methylbutanoic Acid: Chemical Properties, Biosynthetic Pathways, and Analytical Methodologies
Executive Summary
3-Amino-2-hydroxy-3-methylbutanoic acid (CAS: 62000-66-2) is a highly polar, non-proteinogenic amino acid (NAA) that occupies a critical intersection between fungal toxicology and secondary metabolite biosynthesis[1][2]. Structurally characterized by an α -hydroxy and β -amino motif on a branched aliphatic backbone, this compound presents unique physicochemical challenges for isolation and analysis. Biologically, it serves a dual role: it is a primary hydrolysis product of the fatal neurotoxin pleurocybellaziridine found in the mushroom Pleurocybella porrigens[3], and it acts as an essential intermediate in the enzymatic cascade that synthesizes 2-aminoisobutyric acid (AIB), a key building block for therapeutically relevant peptaibols[4].
This technical guide provides a comprehensive overview of its chemical properties, metabolic pathways, and field-proven experimental protocols designed for its robust quantification and enzymatic evaluation.
Chemical Properties and Structural Characterization
The structural configuration of 3-amino-2-hydroxy-3-methylbutanoic acid—featuring adjacent hydroxyl and amine groups—confers significant hydrophilicity and complex hydrogen-bonding capabilities[5]. The presence of these functional groups dictates its behavior in both biological matrices and chromatographic systems.
Quantitative Physicochemical Data
The following table summarizes the computed physicochemical properties that drive the analytical and biological behavior of the molecule[2][5].
| Property | Value | Clinical / Analytical Implication |
| Molecular Formula | C₅H₁₁NO₃ | Core aliphatic framework. |
| Molecular Weight | 133.15 g/mol | Low molecular weight requires high-resolution MS for accurate mass differentiation. |
| XLogP3 | -3.4 | Extremely hydrophilic; incompatible with standard C18 reversed-phase chromatography. |
| Topological Polar Surface Area (TPSA) | 83.6 Ų | High polar surface area indicates poor passive membrane permeability. |
| Hydrogen Bond Donors | 3 | Strong interaction with aqueous solvents and polar stationary phases. |
| Hydrogen Bond Acceptors | 4 | Facilitates coordination in metalloenzyme active sites. |
| Rotatable Bonds | 2 | Limited flexibility due to steric hindrance from the gem-dimethyl group. |
Causality Insight: The highly negative XLogP3 value (-3.4) fundamentally precludes the use of traditional reversed-phase liquid chromatography (RPLC) for its analysis. The molecule will elute in the void volume of a C18 column. Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed to achieve adequate retention and peak shape.
Metabolic and Biosynthetic Pathways
3-Amino-2-hydroxy-3-methylbutanoic acid is central to two distinct biochemical narratives:
A. Fungal Toxicology (Hydrolysis Pathway) In 2004, an outbreak of fatal encephalopathy in Japan was traced to the consumption of Pleurocybella porrigens (Angel's wing mushroom) by patients with chronic renal failure. The toxic principle was identified as pleurocybellaziridine. Due to the high ring strain of the aziridine moiety, the molecule is highly susceptible to nucleophilic attack by water. This hydrolysis results in the ring-opening of pleurocybellaziridine to yield two stable non-proteinogenic amino acid isomers: 2-amino-3-hydroxy-3-methylbutanoic acid and 3-amino-2-hydroxy-3-methylbutanoic acid[3][6].
B. Biosynthesis of 2-Aminoisobutyric Acid (AIB) AIB is a critical component of natural products like alamethicin. Its biosynthesis from L-valine is driven by a three-enzyme cascade[4]:
-
TqaL : A mononuclear non-heme iron and 2-oxoglutarate-dependent (Fe/2OG) enzyme catalyzes the aziridination of L-valine.
-
TqaF : A haloalkanoic acid dehalogenase-like protein catalyzes the ring-opening of the aziridine intermediate to form 3-amino-2-hydroxy-3-methylbutanoic acid.
-
TqaM : A non-heme iron enzyme catalyzes the O₂-dependent oxidative C-C bond cleavage (decarboxylation) of 3-amino-2-hydroxy-3-methylbutanoic acid to yield AIB.
Caption: Metabolic and biosynthetic pathways involving 3-amino-2-hydroxy-3-methylbutanoic acid.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.
Protocol 1: LC-MS/MS Quantification in Fungal Extracts
Rationale: Because 3-amino-2-hydroxy-3-methylbutanoic acid lacks a strong UV chromophore and is highly polar, LC-MS/MS utilizing a HILIC stationary phase is the gold standard for quantification.
Step-by-Step Methodology:
-
Sample Preparation: Homogenize 100 mg of lyophilized Pleurocybella porrigens tissue in 1 mL of ice-cold 80% methanol/water (v/v). Causality: High methanol concentration precipitates bulk proteins while effectively extracting the highly polar amino acid.
-
Centrifugation: Spin at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.
-
Chromatographic Separation: Inject 2 µL onto a ZIC-HILIC column (150 mm × 2.1 mm, 3 µm).
-
Mobile Phase A: Water containing 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile containing 0.1% formic acid.
-
Gradient: Start at 90% B, hold for 2 min, ramp to 40% B over 10 min. Causality: In HILIC, the highly organic initial conditions promote retention of polar analytes via partitioning into the water-enriched layer on the stationary phase.
-
-
MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion [M+H]+ at m/z 134.1.
-
Self-Validation Check: Spike a known concentration of a stable-isotope labeled internal standard (SIL-IS) prior to extraction. The recovery of the SIL-IS must fall between 85-115% to validate the absence of severe ion suppression from the fungal matrix.
Protocol 2: In Vitro Enzymatic Assay for TqaM-Mediated Decarboxylation
Rationale: TqaM is a non-heme iron enzyme responsible for converting 3-amino-2-hydroxy-3-methylbutanoic acid to AIB[4]. The active site iron must be maintained in the ferrous (Fe²⁺) state to activate molecular oxygen for the C-C bond cleavage.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant TqaM expressed in E. coli using Ni-NTA affinity chromatography. Desalt into 50 mM HEPES buffer (pH 7.5).
-
Reaction Assembly: In a 100 µL reaction volume, combine:
-
50 mM HEPES (pH 7.5)
-
1 mM 3-amino-2-hydroxy-3-methylbutanoic acid (Substrate)
-
50 µM FeSO₄ Causality: Replenishes the non-heme iron cofactor that may be lost during purification.
-
1 mM Ascorbic acid Causality: Acts as a reducing agent to prevent the premature oxidation of Fe²⁺ to inactive Fe³⁺.
-
10 µM purified TqaM.
-
-
Incubation: Incubate at 30°C for 60 minutes in an aerobic environment (shaking at 200 rpm). Causality: The oxidative decarboxylation strictly requires dissolved O₂ as a co-substrate.
-
Quenching: Terminate the reaction by adding 100 µL of ice-cold acetonitrile. Centrifuge to pellet the denatured TqaM.
-
Self-Validation Check: Run a parallel negative control using heat-denatured TqaM (boiled for 10 mins). The absence of AIB in the negative control validates that the decarboxylation is strictly enzyme-mediated and not a result of spontaneous auto-oxidation.
Sources
- 1. CAS:62000-66-2, 3-氨基-2-羟基-3-甲基丁酸-毕得医药 [bidepharm.com]
- 2. Page loading... [guidechem.com]
- 3. Datei:Hydrolysis of Pleurocybellaziridine.svg – Wikipedia [de.wikipedia.org]
- 4. undergradresearch.dasa.ncsu.edu [undergradresearch.dasa.ncsu.edu]
- 5. 3-Amino-2-hydroxy-3-methylbutanoic acid | C5H11NO3 | CID 18914831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. File:Hydrolysis of Pleurocybellaziridine.svg - Wikimedia Commons [commons.wikimedia.org]
